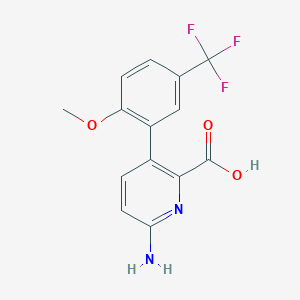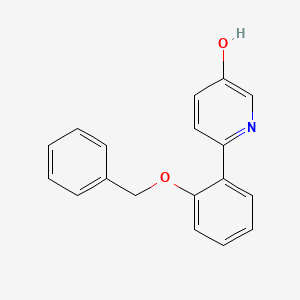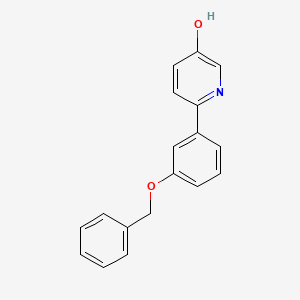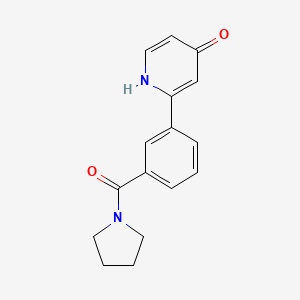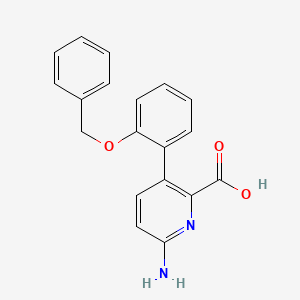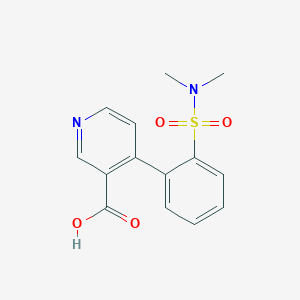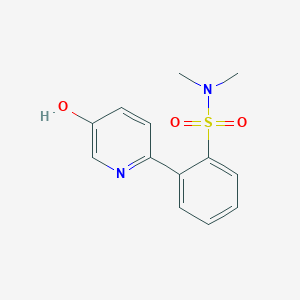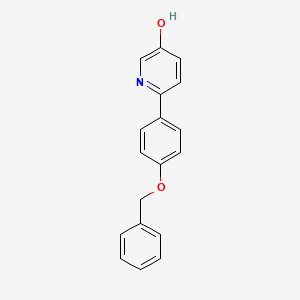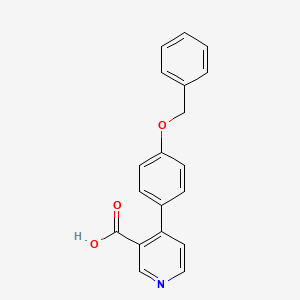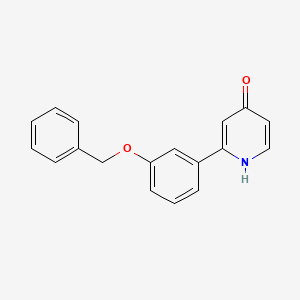
2-(3-Benzyloxyphenyl)-4-hydroxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Benzyloxyphenyl)-4-hydroxypyridine: is an organic compound that belongs to the class of phenol ethers It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypyridine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzyloxyphenyl)-4-hydroxypyridine typically involves the reaction of 3-benzyloxybenzaldehyde with 4-hydroxypyridine under specific conditions. One common method is the Claisen-Schmidt condensation reaction, which is base-catalyzed and involves the formation of a chalcone intermediate. This intermediate is then cyclized to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: The benzylic position of the compound can undergo oxidation to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3/H2SO4 for nitration, Br2/FeBr3 for bromination.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro and bromo derivatives.
科学研究应用
Chemistry: 2-(3-Benzyloxyphenyl)-4-hydroxypyridine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further functionalization.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development .
Medicine: The compound is explored for its anti-inflammatory and analgesic properties. It is also being investigated for its role in treating metabolic disorders such as propionic acidemia.
作用机制
The mechanism of action of 2-(3-Benzyloxyphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA can lead to the inhibition of cancer cell proliferation .
相似化合物的比较
2-(3-Benzyloxyphenyl)propionic acid: Used in pharmacological studies for its anti-inflammatory properties.
3-(Benzyloxy)pyridin-2-amine: Known for its interaction with enzymes and potential therapeutic applications.
Uniqueness: 2-(3-Benzyloxyphenyl)-4-hydroxypyridine stands out due to its dual functional groups (benzyloxy and hydroxypyridine), which provide a versatile platform for chemical modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents.
属性
IUPAC Name |
2-(3-phenylmethoxyphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-16-9-10-19-18(12-16)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIOWJZHLGAAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=O)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692787 |
Source


|
| Record name | 2-[3-(Benzyloxy)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261974-95-1 |
Source


|
| Record name | 2-[3-(Benzyloxy)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
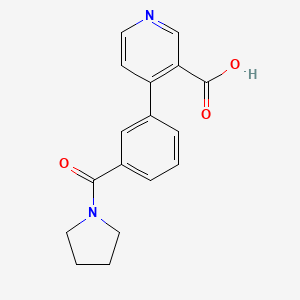
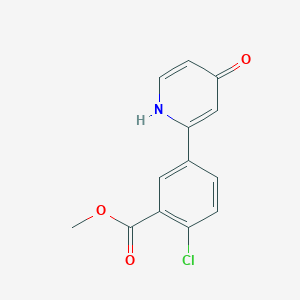
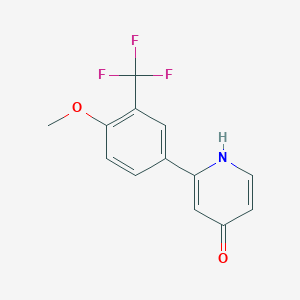
![6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B6415769.png)
![6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B6415775.png)
